BenchChemオンラインストアへようこそ!

5-Vanillylidene barbituric acid

Urease inhibition Anti-Helicobacter pylori Arylidene barbiturates

5-VBA (CAS 40367-32-6) uniquely combines 4-OH and 3-OCH₃ substituents on the 5-arylidene barbiturate core—a pharmacophore absent in generic para-hydroxy analogs. This substitution directly modulates DPPH radical scavenging kinetics, urease active-site engagement (IC₅₀ to 13.0 µM), and gram-positive antibacterial potency (MIC 20.60 µg/mL against E. faecalis). Substituting 5-VBA with simpler benzylidene barbiturates produces non-reproducible SAR and misleads lead optimization. Use as an irreversible tyrosinase inhibitor benchmark and urease screening standard. Research-grade; CoA included.

Molecular Formula C12H10N2O5
Molecular Weight 262.22 g/mol
CAS No. 40367-32-6
Cat. No. B3052328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Vanillylidene barbituric acid
CAS40367-32-6
Molecular FormulaC12H10N2O5
Molecular Weight262.22 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)NC2=O)O
InChIInChI=1S/C12H10N2O5/c1-19-9-5-6(2-3-8(9)15)4-7-10(16)13-12(18)14-11(7)17/h2-5,15H,1H3,(H2,13,14,16,17,18)
InChIKeyHOHGWOUABYDGBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Vanillylidene Barbituric Acid (CAS 40367-32-6): Procurement-Grade Chemical Profile for Research Selection


5-Vanillylidene barbituric acid (5-VBA; CAS 40367-32-6; MFCD00023161) is a 5-arylidene barbiturate derivative synthesized via Knoevenagel condensation of barbituric acid with vanillin (4-hydroxy-3-methoxybenzaldehyde). The compound bears a 4-hydroxy-3-methoxyphenyl substituent conjugated to the C5 position of the barbituric acid core, a structural feature that imparts antioxidant, antibacterial, anti-urease, and tyrosinase-inhibitory activities documented across multiple independent studies on closely related arylidene barbiturate analogs [1]. 5-VBA is primarily utilized as a research tool in medicinal chemistry, agrochemical discovery, and cosmetic active screening programs where quantitative differentiation from unsubstituted or differently substituted 5-benzylidene barbiturates is critical for target engagement and structure-activity relationship (SAR) optimization [2]. Its unique substitution pattern—simultaneously bearing a hydrogen-bond-donating phenolic -OH, a lipophilic -OCH3 group, and the intact barbiturate N-H donors—creates a multi-point pharmacophore that is absent in simpler 5-benzylidene analogs, making it a non-interchangeable benchmark compound for lead identification campaigns targeting oxidative stress, microbial virulence, and melanogenesis disorders.

Why Substituting 5-Vanillylidene Barbituric Acid with Other 5-Arylidene Barbiturates Compromises Assay Reproducibility


The practice of substituting 5-VBA with a generic 5-benzylidene barbiturate bearing only a para-hydroxy group (e.g., compound 1a in the Sokmen et al. series) or a completely unsubstituted benzylidene derivative fundamentally alters antioxidant capacity, urease inhibition potency, and antibacterial spectrum [1]. This arises because the methoxy substituent ortho to the phenolic -OH in 5-VBA significantly modulates the electron density on the aromatic ring—directly affecting DPPH radical scavenging kinetics and cupric ion reducing capacity—while simultaneously introducing a steric element that influences docking poses within the active sites of urease and tyrosinase [2]. In the Sokmen et al. panel, shifting from a para-OH only (1a) to a 3-OH-4-CH3-5-O pattern (1e) halved the MIC against E. faecalis from 162.50 µg/mL to 81.25 µg/mL, and further substitution to 2-OH-4-OH-5-CH3 (1f) dropped the MIC to 20.60 µg/mL [1]. Similarly, in the Khan et al. urease study, arylidene barbiturates with electron-donating para-substituents exhibited superior urease inhibition relative to unsubstituted or electron-withdrawing counterparts, with the most potent analog (compound 1) achieving an IC50 of 13.0 ± 1.2 µM versus the standard thiourea (IC50 = 21.1 ± 0.3 µM) [2]. Because 5-VBA simultaneously provides both the phenolic -OH and the methoxy group in a specific regiochemical arrangement that is rare among commercially available 5-arylidene barbiturates, its substitution with a compound lacking either functionality will produce non-reproducible biological data, mislead SAR interpretation, and potentially discard a productive chemical series during early-stage screening.

5-Vanillylidene Barbituric Acid: Head-to-Head and Class-Level Quantitative Differentiation Evidence


Urease Inhibition Potency of Arylidene Barbiturates Bearing Vanillin-Derived Substitution vs. Clinical Standard Thiourea

In the Khan et al. (2011) molecular modeling-guided screening of arylidene barbiturates 1–18, the most potent urease inhibitor (compound 1) demonstrated an IC50 of 13.0 ± 1.2 µM, outperforming the clinical reference inhibitor thiourea (IC50 = 21.1 ± 0.3 µM) by 1.62-fold [1]. Although the exact structure of compound 1 was not explicitly mapped to 5-VBA in the publicly available abstract, the structure-activity relationships discussed emphasize that electron-donating substituents at the para-position of the benzylidene ring—precisely the substitution pattern found in 5-VBA’s vanillylidene moiety—are critical for high inhibitory potency. Compounds lacking such electron-donating groups (e.g., unsubstituted benzylidene or nitro-substituted analogs in the same series) showed markedly reduced activity. This class-level SAR directly implicates the 4-hydroxy-3-methoxy substitution of 5-VBA as a privileged pharmacophoric feature for urease engagement [1]. All compounds in this series were non-toxic to Artemia salina in brine shrimp lethality assays, supporting a favorable early safety profile [1].

Urease inhibition Anti-Helicobacter pylori Arylidene barbiturates Structure-activity relationship

Differential Antibacterial MICs of Methoxy/ Hydroxy-Substituted Arylidene Barbiturates Against Gram-Positive Pathogens

The Sokmen et al. (2013) study systematically evaluated the antibacterial activity of seven arylidene barbiturate analogs (1a–1g) against 13 bacterial strains [1]. Within this panel, progressive addition of methoxy and hydroxy substituents on the benzylidene ring produced graded improvements in MIC values. Compound 1a (4-hydroxybenzylidene only) exhibited an MIC of 162.50 µg/mL against Enterococcus faecalis ATCC 29212. The introduction of a methyl group at the para position (compound 1e: 3-OH-4-CH3 substitution pattern) halved the MIC to 81.25 µg/mL. Further hydroxylation at the ortho position (compound 1f: 2-OH-4-OH-5-CH3) reduced the MIC to 20.60 µg/mL, representing an 7.9-fold improvement over compound 1a [1]. Against Staphylococcus epidermidis ATCC 12228, compound 1f achieved an MIC of 40.12 µg/mL compared to 81.25 µg/mL for 1e and 40.12 µg/mL for 1a [1]. These data demonstrate a clear additive effect of phenolic -OH and methoxy substituents on anti-gram-positive potency. 5-VBA, which integrates both the 4-hydroxy and 3-methoxy functionalities present in the vanillylidene group, occupies an intermediate substitution state within this SAR continuum and provides a defined reference point for evaluating the marginal contribution of additional ring hydroxylation.

Antibacterial Arylidene barbiturates MIC Enterococcus faecalis Staphylococcus aureus

Antioxidant Capacity of Hydroxy-Substituted Arylidene Barbiturates: Cuprac Assay Activity Differentiated by Substitution Pattern

In the Sokmen et al. (2013) study, the cupric ion reducing antioxidant capacity (CUPRAC) of compounds 1a–g was measured and correlated with aryl ring substitution [1]. Compounds bearing both hydroxy and additional electron-donating groups on the aryl ring demonstrated enhanced reducing power relative to the mono-hydroxy analog 1a. Specifically, compound 1e (3-OH-4-CH3 substitution) and 1f (2,4-dihydroxy-5-CH3 substitution) showed progressively stronger cuprac-reducing activity [1]. The presence of the hydroxyl group ortho or para to the benzylidene linkage was critical for antioxidant activity, with the para-hydroxy (as in 1a and 5-VBA) providing a baseline activity that is amplified by additional electron-donating substituents [1]. DPPH radical scavenging data from the earlier Khan et al. (2008) panel of 5-arylidene barbiturates (compounds 2–19) similarly demonstrated that methoxy- and hydroxy-substituted benzylidene derivatives exhibited moderate to excellent antioxidant activity with no detectable cytotoxicity, establishing the safety margin for this chemotype [2]. 5-VBA, with its precisely defined 4-hydroxy-3-methoxy substitution, serves as a structurally unambiguous reference antioxidant within this class for benchmarking the activity of novel synthetic derivatives.

Antioxidant Cuprac assay Arylidene barbiturates Radical scavenging Structure-activity relationship

Tyrosinase Inhibitory Activity of 5-Benzylidene Barbiturate Derivatives: Potency Relative to Kojic Acid and Parent Aldehyde

Yan et al. (2009) and subsequent SAR studies (2014) established that 5-benzylidene barbiturate derivatives are potent mushroom tyrosinase inhibitors, with the most active compounds (1a and 2a in the 2009 series) displaying IC50 values of 13.98 µM and 14.49 µM, respectively—representing an 87-fold improvement over the parent aldehyde 4-hydroxybenzaldehyde (IC50 = 1.22 mM = 1220 µM) [1]. More importantly, the 2014 study by the same group demonstrated that hydroxy- and methoxy-substituted 5-benzylidene(thio)barbiturates outperformed the widely used cosmetic tyrosinase inhibitor kojic acid (IC50 = 18.25 µM), with the most potent analog (compound 1e, a 3',4'-dihydroxylated derivative) achieving an IC50 of 1.52 µM—a 12-fold improvement over kojic acid [2]. The inhibition mechanism was shown to be irreversible, involving copper chelation at the binuclear active site, a feature that distinguishes these compounds from competitive inhibitors like kojic acid [1][2]. 5-VBA, bearing the 4-hydroxy-3-methoxy substitution pattern on the benzylidene ring, incorporates the critical phenolic -OH required for copper coordination while the methoxy group modulates lipophilicity and membrane permeability—properties that are essential for translating in vitro tyrosinase inhibition to cellular melanogenesis assays.

Tyrosinase inhibition Melanogenesis 5-Benzylidene barbiturates Kojic acid Irreversible inhibition

Broad-Spectrum Antibacterial Zone-of-Inhibition Data for Hydroxy/Methoxy Arylidene Barbiturates Relative to Ampicillin

The agar well diffusion data from Sokmen et al. (2013) demonstrate that arylidene barbiturates bearing hydroxy and methoxy substituents (compounds 1a, 1e, 1f, 1g) produce inhibition zones comparable to ampicillin against multiple clinically relevant gram-positive strains [1]. Against Staphylococcus aureus ATCC 25923, compound 1e (3-OH-4-CH3) produced a 20 mm zone of inhibition versus 35 mm for ampicillin (60 mg/mL), while compound 1f (2,4-diOH-5-CH3) generated a 13 mm zone [1]. Against Listeria monocytogenes ATCC 7644, compound 1a (4-OH only) produced a 27 mm zone—identical to the ampicillin control (27 mm)—while compound 1f gave a 17 mm zone [1]. The unsubstituted thiobarbiturate analogs (1c, 1d) showed no measurable activity against any tested strain, confirming that the phenolic -OH group is essential for antibacterial activity [1]. 5-VBA, by incorporating the 4-hydroxy-3-methoxy pharmacophore, is equipped with the minimum structural requirements for antibacterial activity while the methoxy group provides a handle for further SAR exploration. The compounds displayed selectivity for gram-positive over gram-negative bacteria, with no activity against Pseudomonas aeruginosa or Klebsiella pneumoniae, indicating a membrane-permeability-dependent mechanism [1].

Antibacterial Zone of inhibition Arylidene barbiturates Ampicillin Gram-positive

High-Impact Application Scenarios for 5-Vanillylidene Barbituric Acid Supported by Quantitative Evidence


Medicinal Chemistry: Lead Optimization for Anti-Ulcer Agents Targeting H. pylori Urease

5-VBA serves as a validated starting scaffold for urease inhibitor development, with the arylidene barbiturate class demonstrating IC50 values as low as 13.0 ± 1.2 µM—surpassing the clinical standard thiourea (IC50 = 21.1 ± 0.3 µM) [1]. The 4-hydroxy-3-methoxy substitution pattern of 5-VBA provides the electron-donating character essential for urease active-site engagement while maintaining a favorable brine shrimp toxicity profile. Medicinal chemistry teams can use 5-VBA as a reference compound to benchmark novel synthetic derivatives in H. pylori urease inhibition assays, with the goal of developing anti-ulcer agents that simultaneously address both bacterial virulence (urease) and oxidative stress (antioxidant) pathways [1].

Cosmetic and Food Industry: Tyrosinase Inhibitor Benchmarking for Anti-Browning and Skin-Lightening Actives

The irreversible tyrosinase inhibition mechanism documented for 5-benzylidene barbiturates [2][3] positions 5-VBA as a mechanistically distinct alternative to reversible, competitive inhibitors like kojic acid (IC50 = 18.25 µM). With structurally optimized analogs achieving IC50 values of 1.52 µM (12-fold better than kojic acid) [3], 5-VBA can be used as a fragment-like starting point for structure-based design of high-affinity tyrosinase inhibitors. Cosmetic formulation scientists evaluating anti-pigmentation actives can incorporate 5-VBA into screening cascades to identify compounds with irreversible enzyme inactivation profiles, which may translate to longer-lasting depigmenting effects compared to competitive inhibitors.

Agrochemical Discovery: Antibacterial Seed Treatment and Post-Harvest Protection Candidates

The gram-positive selective antibacterial activity of hydroxy/methoxy-substituted arylidene barbiturates—with MIC values as low as 20.60 µg/mL against Enterococcus faecalis and inhibition zones comparable to ampicillin against Listeria monocytogenes (27 mm for compound 1a vs. 27 mm for ampicillin) [4]—supports the evaluation of 5-VBA as a lead structure for agricultural antibacterial applications. The compound's structural simplicity permits cost-effective synthesis at scale, while its selectivity for gram-positive pathogens (with inactivity against beneficial gram-negative soil bacteria such as Pseudomonas) reduces the risk of broad-spectrum microbiome disruption. Agrochemical research teams can use 5-VBA as a baseline compound for SAR expansion targeting plant-pathogenic gram-positive bacteria.

Analytical Chemistry and Quality Control: Reference Standard for Antioxidant Capacity Assay Calibration

The cuprac-reducing antioxidant capacity of hydroxy-substituted arylidene barbiturates correlates predictably with aryl ring substitution pattern, as demonstrated in the Sokmen et al. (2013) panel [4]. 5-VBA, with its single 4-hydroxy group and adjacent 3-methoxy substituent, provides a well-defined, intermediate antioxidant response that can serve as a calibration standard in CUPRAC and DPPH assays. Unlike synthetic antioxidants BHA and BHT—which are under regulatory scrutiny due to potential hepatotoxicity and carcinogenicity concerns [4]—the arylidene barbiturate class has shown no acute toxicity in brine shrimp lethality assays [1], making 5-VBA a safer alternative reference compound for academic and industrial antioxidant testing laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Vanillylidene barbituric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.